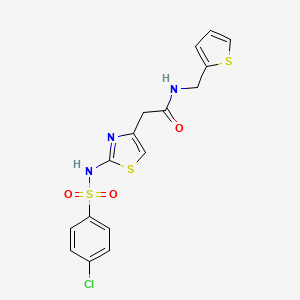
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical entity that appears to be a derivative of sulfonamide-based heterocyclic compounds. The structure suggests the presence of a thiazole ring, a thiophene moiety, and a chlorophenyl group, which are common in medicinal chemistry for their potential biological activities.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a six-step synthesis starting from 4-chlorobenzoic acid leading to 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been described . This process involves esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, revealing that the chlorophenyl ring is oriented at a slight angle to the thiazole ring . This orientation could influence the compound's intermolecular interactions and, consequently, its biological activity.
Chemical Reactions Analysis
While specific chemical reactions of the compound are not provided, the literature does mention the use of Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions in the synthesis of thiophene sulfonamide derivatives . These reactions are crucial for creating a diverse array of sulfonamide derivatives with various substituents that can significantly affect the compounds' properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported; however, the related structures exhibit interesting biological activities. For example, certain sulfonamide derivatives have shown anti-tobacco mosaic virus activity , urease inhibition , and antibacterial properties . The electronic effects of different substituents on the aromatic ring are significant, influencing the overall biological results, as seen in the high urease inhibition activity of 5-Phenylthiophene-2-sulfonamide .
Relevant Case Studies
Case studies involving the biological activities of sulfonamide derivatives are relevant to the analysis of the compound. The anti-tobacco mosaic virus activity of some derivatives , as well as the urease inhibition and antibacterial effects of others , provide insight into the potential applications of these compounds in medicinal chemistry and drug design. These activities are influenced by the specific molecular structures and substituents present in the compounds, highlighting the importance of detailed structural analysis in predicting biological effects.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Pharmacological Inhibition
Compounds structurally related to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide have been explored for their role in inhibiting specific enzymes and pathways. For example, derivatives of this compound have been investigated for their potential to inhibit phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial for cellular growth and proliferation. Studies such as those by Stec et al. (2011) have shown that modifying the heterocyclic components of these molecules can significantly impact their metabolic stability and efficacy in vitro and in vivo, suggesting their potential use in designing cancer therapeutics (Stec et al., 2011).
Anticancer and Antimicrobial Potential
Sulfonamide derivatives, including those with structures similar to the target compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Ghorab et al. (2015) found that specific sulfonamide compounds demonstrated potent cytotoxic effects against breast and colon cancer cells, highlighting the therapeutic potential of these molecules in oncology (Ghorab et al., 2015). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, showing promising antimicrobial properties, suggesting the role of these compounds in addressing antibiotic resistance (Darwish et al., 2014).
Anticonvulsant Effects
Compounds containing the sulfonamide thiazole moiety have been studied for their anticonvulsant activities. Farag et al. (2012) investigated a series of heterocyclic compounds with sulfonamide thiazole, discovering that several synthesized compounds provided protection against induced convulsions, indicating their potential application in developing anticonvulsant drugs (Farag et al., 2012).
Metabolic Studies
The metabolic fate of thiazole compounds has been a subject of study to understand their biotransformation and potential toxicological impacts. Research by Bakke et al. (1981) on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats has provided insights into the metabolic pathways, highlighting the importance of understanding the pharmacokinetics of such compounds for their safe and effective use (Bakke et al., 1981).
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVPFTJLCFFOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)
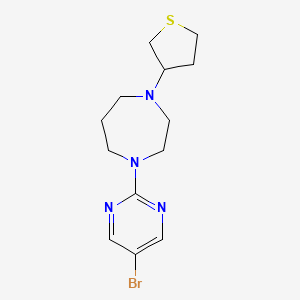
![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)
![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)

![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)
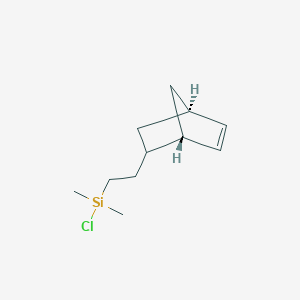



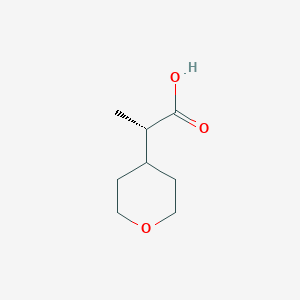
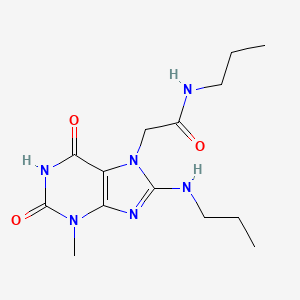
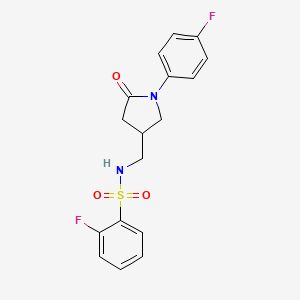
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)